molecular formula C18H20Br2O B8427326 Benzyl 2-bromoethylether

Benzyl 2-bromoethylether

Cat. No.: B8427326
M. Wt: 412.2 g/mol
InChI Key: YIWCANWTOSCKJI-UHFFFAOYSA-N
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Description

Benzyl 2-bromoethylether (IUPAC name: 2-bromoethyl benzyl ether) is an organobromine compound with the molecular formula C₉H₁₁BrO. It features a benzyl group (C₆H₅CH₂–) linked via an ether bond to a 2-bromoethyl chain (–OCH₂CH₂Br). This structure confers reactivity at both the ether oxygen and the brominated carbon, making it valuable in organic synthesis, particularly in alkylation and nucleophilic substitution reactions . Key properties include:

  • Molecular weight: 199.09 g/mol
  • Boiling point: Estimated ~250–270°C (based on analogous brominated ethers).
  • Reactivity: The bromine atom serves as a strong leaving group, enabling participation in SN2 reactions.

Reported syntheses include gold-catalyzed benzylation of alcohols, achieving yields up to 96% under optimized conditions . Its applications span pharmaceutical intermediates, polymer chemistry, and protecting-group strategies.

Properties

Molecular Formula

C18H20Br2O

Molecular Weight

412.2 g/mol

IUPAC Name

[2-bromo-3-(2-bromo-3-phenylpropoxy)propyl]benzene

InChI

InChI=1S/C18H20Br2O/c19-17(11-15-7-3-1-4-8-15)13-21-14-18(20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

YIWCANWTOSCKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(COCC(CC2=CC=CC=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Benzyl 2-Naphthyl Ether

Structure : C₁₇H₁₄O (PubChem CID: 123080), featuring a naphthyl group instead of bromoethyl .

  • Molecular weight : 234.29 g/mol.
  • Physical properties : Higher boiling point (>300°C) due to extended aromaticity.
  • Reactivity : Lacks a halogen, making it less reactive in substitutions. Primarily used as a UV stabilizer or in materials science.
  • Applications : Contrasts with benzyl 2-bromoethylether’s role in dynamic covalent chemistry.

Benzyl Chloromethyl Ether

Structure : C₈H₉ClO (CAS 3587-60-8) .

  • Molecular weight : 156.61 g/mol.
  • Reactivity: Chlorine is a weaker leaving group than bromine, reducing SN2 efficiency. However, chloromethyl ethers are notorious carcinogens, necessitating stringent safety protocols .
  • Synthesis : Often employs zinc chloride as a catalyst, differing from the gold-catalyzed route for bromoethyl analogs .

Benzyl Methyl Ether

Structure : C₈H₁₀O (CAS 538-86-3) .

  • Molecular weight : 122.16 g/mol.
  • Stability: No halogen reduces reactivity; commonly used as a solvent.
  • Boiling point : ~170°C, significantly lower than bromoethyl derivatives.

4-(Bromomethyl)benzaldehyde

Structure : C₈H₇BrO (CAS 51359-78-5) .

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the bromomethyl moiety allows substitutions.
  • Toxicity: Limited toxicological data; handling requires precautions comparable to bromoethyl ethers .

Benzyl Alcohol

Structure : C₇H₈O (CAS 100-51-6) .

  • Metabolism : Rapidly oxidized to benzoic acid, unlike ethers, which resist metabolic breakdown.
  • Applications : Parent alcohol for ether synthesis; less reactive but more volatile (boiling point: 205°C).

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity Applications
This compound C₉H₁₁BrO 199.09 ~250–270 SN2 substitutions, alkylation Pharmaceutical intermediates
Benzyl 2-naphthyl ether C₁₇H₁₄O 234.29 >300 UV stabilization, aromatic coupling Materials science
Benzyl chloromethyl ether C₈H₉ClO 156.61 ~200–220 Carcinogenic alkylating agent Limited due to toxicity
Benzyl methyl ether C₈H₁₀O 122.16 ~170 Solvent, inert intermediate Organic synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 ~250 Aldehyde reactions, bromomethyl substitutions Specialty chemicals

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Benzyl 2-bromoethylether with high yield?

  • Methodological Answer : A gold-catalyzed benzylation protocol achieves 96% yield using N-Cbz-N-benzyl-propargylamine as a precursor. The reaction involves:

  • Reagents : Gold catalyst, propargylamine derivative, and benzyl alcohol.
  • Conditions : Room temperature, inert atmosphere (e.g., nitrogen), and anhydrous solvent (e.g., dichloromethane).
  • Purification : Column chromatography with silica gel and characterization via ¹H/¹³C NMR (e.g., δ7.35 ppm for aromatic protons, δ73.1 ppm for ether-linked carbons) and HRMS (observed [M + H]+ at 229.0630) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dry place away from oxidizing agents and heat sources .

Q. How is this compound characterized after synthesis?

  • Methodological Answer :

  • NMR Analysis : Compare experimental ¹H NMR peaks (e.g., δ4.56 ppm for benzyl-CH₂, δ3.69 ppm for bromoethyl protons) and ¹³C NMR shifts (e.g., δ65.2 ppm for C-Br) with literature data .
  • Mass Spectrometry : Validate molecular weight via HRMS (e.g., m/z 229.0630 for C₁₁H₁₄ClO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during benzylation reactions?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to analyze variables like catalyst type, solvent polarity, and temperature .
  • Experimental Optimization : Use Design of Experiments (DoE) to test factors such as gold catalyst loading (0.5–5 mol%) and reaction time (1–24 hours). Compare yields via HPLC or GC-MS .
  • Data Validation : Cross-reference NMR and HRMS data with computational models (e.g., DFT calculations for intermediate stability) .

Q. What experimental designs are effective for studying solvent effects on this compound’s reactivity?

  • Methodological Answer :

  • Solvent Screening : Test polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents in nucleophilic substitution reactions. Monitor kinetics via in-situ FTIR or Raman spectroscopy .
  • Kinetic Modeling : Use pseudo-first-order rate constants to quantify solvent polarity’s impact on reaction rates. Fit data to Arrhenius or Eyring equations .

Q. How can decomposition pathways of this compound under thermal stress be elucidated?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 50–300°C to identify decomposition thresholds.
  • GC-MS Profiling : Capture volatile byproducts (e.g., benzyl radicals, ethylene derivatives) and correlate with DFT-predicted fragmentation patterns .
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/rule out radical-mediated pathways .

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